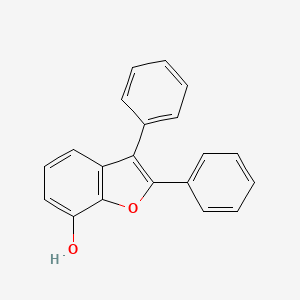
7-Benzofuranol, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenylbenzofuran-7-ol typically involves the condensation of benzoin and pyrocatechol, followed by cyclization to form the benzofuran ring. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves the use of proton quantum tunneling, which minimizes side reactions and yields high purity products .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic strategies to enhance yield and efficiency. Recent advancements in catalytic methods have enabled the large-scale synthesis of benzofuran compounds with high selectivity and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenylbenzofuran-7-ol undergoes various chemical reactions, including oxidation, nitration, and bromination. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Bromination: Bromination involves the use of bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the benzofuran ring.
Major Products Formed
Oxidation: Quinones and benzophenones.
Nitration: Nitro derivatives such as 4,6-dinitro and 4-nitro compounds.
Bromination: Brominated derivatives like 4,6-dibromo and 6-bromo compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its anti-tumor, antibacterial, and anti-viral properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The biological activity of 2,3-diphenylbenzofuran-7-ol is attributed to its ability to interact with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which play crucial roles in disease progression . Additionally, these compounds can modulate neurotransmitter release, impacting neurological functions .
Comparison with Similar Compounds
2,3-Diphenylbenzofuran-7-ol is unique among benzofuran derivatives due to its specific structural features and biological activities. Similar compounds include:
1,3-Diphenylisobenzofuran: Known for its reactivity in Diels-Alder reactions and use as a standard reagent for singlet oxygen detection.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A putative entactogen drug with effects on neurotransmitter release.
8-Methoxypsoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
These compounds share the benzofuran core structure but differ in their functional groups and specific applications, highlighting the versatility and potential of benzofuran derivatives in various fields.
Properties
CAS No. |
29938-00-9 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2,3-diphenyl-1-benzofuran-7-ol |
InChI |
InChI=1S/C20H14O2/c21-17-13-7-12-16-18(14-8-3-1-4-9-14)19(22-20(16)17)15-10-5-2-6-11-15/h1-13,21H |
InChI Key |
XRTXXSNPWNSPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C=CC=C3O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid](/img/structure/B12899525.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
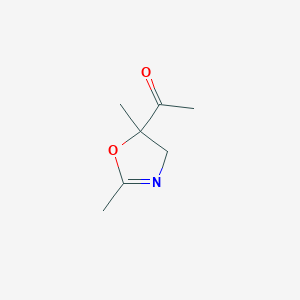
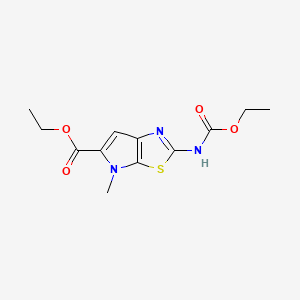
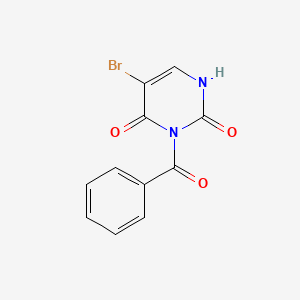
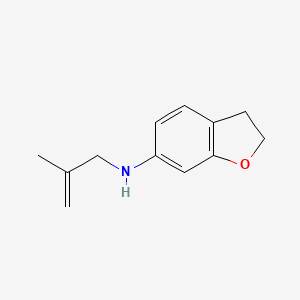
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B12899571.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
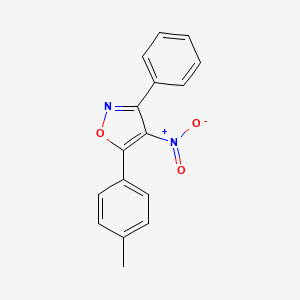
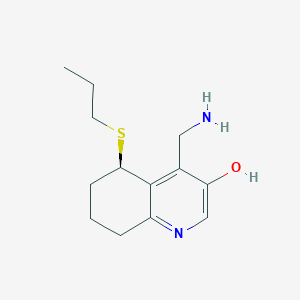
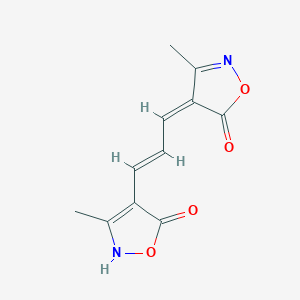
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
